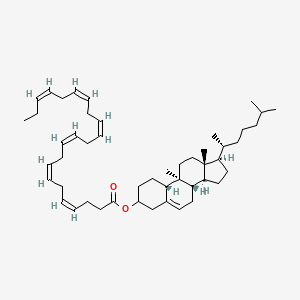
Cholesteryl cervonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl cervonate is a cholesteryl ester derived from cholesterol and cervonic acid (docosahexaenoic acid). It is a lipid molecule that plays a significant role in various biological processes. This compound is known for its presence in the adrenal glands and its involvement in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl cervonate is synthesized through the esterification of cholesterol with cervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of cervonic acid to drive the reaction to completion. The product is then purified using column chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl cervonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and cervonic acid.
Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different cholesteryl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate transesterification reactions.
Major Products:
Oxidation: Cholesteryl epoxides and other oxidized derivatives.
Hydrolysis: Cholesterol and cervonic acid.
Transesterification: Various cholesteryl esters depending on the fatty acid used.
Scientific Research Applications
Cholesteryl cervonate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and lipid metabolism.
Biology: this compound is studied for its role in cellular lipid storage and metabolism.
Medicine: Research on this compound focuses on its potential role in cardiovascular health and its involvement in lipid-related disorders.
Industry: this compound is used in the production of liquid crystal materials for display technologies
Mechanism of Action
Cholesteryl cervonate exerts its effects through its involvement in lipid metabolism. It is stored in lipid droplets within cells and can be hydrolyzed to release cholesterol and cervonic acid. These molecules play crucial roles in cellular processes such as membrane structure and function, signaling pathways, and energy metabolism. The esterification and hydrolysis of this compound are regulated by enzymes such as esterases and lipases .
Comparison with Similar Compounds
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl stearate
- Cholesteryl arachidonate
- Cholesteryl adrenate
Cholesteryl cervonate stands out due to its unique fatty acid component, which imparts distinct properties and functions compared to other cholesteryl esters.
Properties
CAS No. |
70110-50-8 |
|---|---|
Molecular Formula |
C49H76O2 |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-9,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-31-33-44-41(38-42)30-32-45-46-35-34-43(40(4)28-26-27-39(2)3)48(46,5)36-37-49(44,45)6/h8-9,11-12,14-15,17-18,20-21,23-24,30,39-40,42-46H,7,10,13,16,19,22,25-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-,24-23-/t40-,42?,43-,44+,45+,46+,48-,49-/m1/s1 |
InChI Key |
MSROWXDDJJHSIL-QLPNHTALSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC1CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)C1 |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC1CCC2C(=CCC3C2(CCC4(C3CCC4C(C)CCCC(C)C)C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















